N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.2ClH/c1-11-9-15(21-22(11)18(2,3)4)17(23)20-14-10-12-7-5-6-8-13(12)16(14)19;;/h5-9,14,16H,10,19H2,1-4H3,(H,20,23);2*1H/t14-,16-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONIOHWQHCLCE-CLVQKXHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and identifiers:
| Property | Value |
|---|---|
| CAS Number | 2418594-60-0 |
| Molecular Formula | C15H20ClN3O2 |
| Molecular Weight | 303.79 g/mol |
| IUPAC Name | N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide; dihydrochloride |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors associated with various signaling pathways. The pyrazole moiety in its structure is particularly significant as it has been linked to anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that various pyrazole-based compounds exhibited significant cytotoxic effects against multiple cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives | A549 | 26 |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives | A375 | 4.2 |
These findings suggest that compounds similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole may also exhibit significant anticancer properties.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes has been a focal point in assessing their anti-inflammatory potential. Studies indicate that certain pyrazole compounds can effectively reduce inflammation markers in vitro.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
-
Study on Pyrazole Derivatives in Cancer Therapy :
- Objective : To evaluate the cytotoxic effects of various pyrazole derivatives on cancer cell lines.
- Results : The study found that certain derivatives significantly inhibited cell proliferation in MCF7 and A549 cell lines.
- : Pyrazole compounds show promise as potential anticancer agents.
-
Evaluation of Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory activity of pyrazole derivatives.
- Results : Compounds demonstrated reduced levels of inflammatory cytokines in treated cells.
- : These compounds could be developed further for treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing the compound with high enantiomeric purity?
The synthesis requires multi-step organic reactions, emphasizing stereochemical control due to the (1R,2R)-configured indenylamine core. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole-carboxylic acid to the indenylamine intermediate under inert conditions (N₂ atmosphere) .
- Salt formation : Conversion to the dihydrochloride salt via HCl gas or aqueous HCl in polar solvents (e.g., ethanol or acetone) to enhance solubility .
- Critical parameters : Temperature (0–25°C for amide coupling), pH control during salt formation, and chromatography (e.g., reverse-phase HPLC) for purification.
Analytical validation via ¹H/¹³C NMR (e.g., monitoring indenylamine stereochemistry) and HPLC-MS (purity >95%) is essential .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy : Focus on resolving the indenylamine’s stereochemistry (e.g., coupling constants in ¹H NMR for trans-dihydroindene protons) and tert-butyl group integration .
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (+0.1% formic acid) to detect impurities. Retention time and mass-to-charge ratio (m/z) confirm identity .
- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?
- Target selection : Prioritize kinases or enzymes with structural homology to the pyrazole-carboxamide scaffold (e.g., MAPK or PI3K pathways) .
- Assay conditions : Use physiologically relevant pH (7.4) and temperature (37°C) in buffer systems (e.g., PBS or HEPES). Include DMSO controls (<1% v/v) for solubility .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Triplicate runs minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate docking models : Ensure force fields (e.g., AMBER or CHARMM) account for the dihydrochloride salt’s ionization state. Use molecular dynamics simulations to assess binding pose stability .
- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinity directly. Cross-check with orthogonal assays (e.g., cellular thermal shift assays) .
- Metabolite interference : Test for off-target interactions using proteome-wide profiling (e.g., kinome-wide screens) .
Q. What strategies are effective for improving the compound’s pharmacokinetic (PK) profile without compromising activity?
- Salt modification : Compare dihydrochloride with other salts (e.g., mesylate or citrate) to optimize solubility and bioavailability. Use shake-flask assays to measure logP and solubility .
- Prodrug approaches : Introduce ester or carbamate groups at the pyrazole’s 5-methyl position to enhance membrane permeability. Hydrolytic stability in plasma should be tested .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Modify susceptible regions (e.g., tert-butyl substitution) .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Chiral auxiliaries : Use (R,R)-configured indenylamine precursors with Evans oxazolidinones to enforce stereochemistry during amide coupling .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in key steps (e.g., hydrogenation of indene intermediates) .
- In-process monitoring : Implement inline FTIR or Raman spectroscopy to detect racemization during reaction progression .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Use photoaffinity labeling or click chemistry to tag the compound and identify binding partners in cell lysates .
- CRISPR-Cas9 screens : Perform genome-wide knockout studies to pinpoint synthetic lethal interactions or resistance mechanisms .
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes at atomic resolution to guide structure-activity relationship (SAR) studies .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with target engagement using biomarker analysis (e.g., phospho-kinase levels) .
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C or ³H) to assess penetration into target organs (e.g., brain or tumor tissue) .
- Species differences : Compare metabolic stability in human vs. rodent hepatocytes and adjust dosing regimens accordingly .
Q. What statistical approaches are recommended for analyzing SAR data across derivative libraries?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Machine learning : Train random forest or neural network models on datasets (>100 derivatives) to predict activity cliffs or toxicity .
- Free-Wilson vs. Hansch analysis : Deconstruct contributions of substituents (e.g., tert-butyl vs. methyl groups) to activity .
Comparative and Mechanistic Studies
Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?
- Solubility : The dihydrochloride form increases aqueous solubility (e.g., >10 mg/mL in water vs. <1 mg/mL for free base) but may reduce logD (measure via shake-flask method) .
- Stability : Assess hygroscopicity and solid-state stability under accelerated conditions (40°C/75% RH for 4 weeks). Salt forms can mitigate hydrolysis of the amide bond .
- Bioavailability : Compare oral absorption in rodent models. Dihydrochloride may enhance dissolution rate and Cmax in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
